6'-Methyl-Thiamin Diphosphate
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Overview
Description
These compounds are characterized by the substitution of the hydroxyl group of the ethanol moiety with a phosphate group . Thiamine phosphates play a crucial role in various biochemical processes, particularly as cofactors in enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methyl-Thiamin Diphosphate typically involves the phosphorylation of thiamine derivatives. One common method is the use of thiamine diphosphokinase, an enzyme that catalyzes the transfer of pyrophosphate from adenosine triphosphate to thiamine, forming thiamine diphosphate . The methylation of thiamine can be achieved through chemical modification, where a methyl group is introduced to the thiamine molecule before phosphorylation.
Industrial Production Methods: Industrial production of 6’-Methyl-Thiamin Diphosphate involves large-scale enzymatic reactions using thiamine diphosphokinase. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 6’-Methyl-Thiamin Diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiamine disulfide.
Reduction: Reduction reactions can convert thiamine disulfide back to thiamine.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phosphoryl chloride, thionyl chloride.
Major Products Formed:
Oxidation Products: Thiamine disulfide.
Reduction Products: Thiamine.
Substitution Products: Various thiamine derivatives with different functional groups.
Scientific Research Applications
6’-Methyl-Thiamin Diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a cofactor in enzymatic reactions, particularly in the study of thiamine-dependent enzymes.
Biology: Plays a role in metabolic pathways, including the decarboxylation of alpha-keto acids.
Industry: Utilized in the production of fortified foods and supplements to enhance thiamine content.
Mechanism of Action
6’-Methyl-Thiamin Diphosphate exerts its effects primarily through its role as a cofactor for thiamine-dependent enzymes. It facilitates the catalytic cleavage of carbon-carbon bonds in vicinal di-carbonyl or alpha-hydroxyketone groups. This unique chemical ability allows it to participate in various biochemical reactions that are essential for cellular metabolism .
Comparison with Similar Compounds
Thiamine Diphosphate (ThDP): The parent compound, which lacks the methyl group at the 6’ position.
Thiamine Monophosphate (TMP): A monophosphate derivative of thiamine.
Thiamine Triphosphate (TTP): A triphosphate derivative of thiamine.
Uniqueness: 6’-Methyl-Thiamin Diphosphate is unique due to the presence of the methyl group at the 6’ position, which can influence its binding affinity and specificity for certain enzymes. This modification can enhance its stability and reactivity compared to other thiamine derivatives, making it a valuable compound for specific biochemical applications .
Properties
Molecular Formula |
C13H20N4O7P2S |
---|---|
Molecular Weight |
438.34 g/mol |
IUPAC Name |
[2-[3-[(4-amino-2,6-dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C13H20N4O7P2S/c1-8-11(13(14)16-10(3)15-8)6-17-7-27-12(9(17)2)4-5-23-26(21,22)24-25(18,19)20/h7H,4-6H2,1-3H3,(H4-,14,15,16,18,19,20,21,22) |
InChI Key |
XTYXJYCWAJSHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N)C[N+]2=CSC(=C2C)CCOP(=O)(O)OP(=O)(O)[O-] |
Origin of Product |
United States |
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